3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Description
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-(trifluoromethyl)phenyl group and at position 2 with a propanoic acid chain. The trifluoromethyl (CF₃) group is a strong electron-withdrawing moiety that enhances metabolic stability and lipophilicity, making this compound a promising candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to aromatic interactions . The propanoic acid moiety contributes to solubility in aqueous environments and may facilitate binding to biological targets via hydrogen bonding or ionic interactions.
Properties
Molecular Formula |
C12H9F3N2O3 |
|---|---|
Molecular Weight |
286.21 g/mol |
IUPAC Name |
3-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]propanoic acid |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)8-3-1-7(2-4-8)11-17-16-9(20-11)5-6-10(18)19/h1-4H,5-6H2,(H,18,19) |
InChI Key |
XHVMCVCVJZXJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Trifluoromethyl)benzohydrazide
The synthesis begins with the conversion of 4-(trifluoromethyl)benzoic acid to its corresponding hydrazide. This is achieved via Fischer esterification to form the methyl ester, followed by refluxing with excess hydrazine hydrate in methanol. The reaction proceeds as follows:
Yields for this step typically range from 85–92% under optimized conditions.
Formation of Diacylhydrazide Intermediate
The hydrazide is reacted with 3-chloropropanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is used as a base to neutralize HCl generated during the reaction:
The diacylhydrazide intermediate is isolated via precipitation in ice-cwater, with yields of 70–78%.
Cyclodehydration to 1,3,4-Oxadiazole
Cyclization of the diacylhydrazide is performed using phosphorus oxychloride (POCl) as a dehydrating agent. The reaction is carried out at 100°C for 6–8 hours:
This step achieves a conversion efficiency of 65–72%, with purification via recrystallization from ethanol.
One-Pot Copper-Catalyzed Coupling
Reaction Setup and Optimization
A streamlined one-pot method adapted from involves the use of 3-carboxypropanoic acid and 1-iodo-4-(trifluoromethyl)benzene. The process employs NIITP (N-iodoimidazolidinone trifluoromethanesulfonate) as a cyclization agent and copper(I) iodide as a catalyst:
Key parameters:
Large-Scale Synthesis
Scaling to 5 mmol maintains efficiency, with minor adjustments:
-
Increased solvent volume (25 mL dioxane for initial cyclization).
-
Extended reaction time (17 hours for coupling step).
-
Final purification via flash chromatography (20% EtO/pentane) yields 87% product.
Comparative Analysis of Methods
| Parameter | Diacylhydrazide Method | One-Pot Coupling |
|---|---|---|
| Reaction Time | 18–24 hours | 21 hours |
| Overall Yield | 45–55% | 60–68% |
| Purification | Recrystallization | Column Chromatography |
| Scale-Up Feasibility | Moderate | High |
| Cost Efficiency | Low (POCl cost) | Moderate |
The one-pot method offers superior yields and scalability, making it preferable for industrial applications. However, the diacylhydrazide route provides better control over intermediate purity.
Functionalization and Derivative Synthesis
Ester Protection Strategies
To avoid side reactions during cyclization, the propanoic acid moiety is often protected as a t-butyl ester. For example, t-butyl 3-bromopropanoate is used in S-alkylation reactions, with subsequent deprotection via trifluoroacetic acid (TFA):
Alternative Cyclization Agents
Substituting POCl with polyphosphoric acid (PPA) reduces toxicity and improves reaction safety. Trials show comparable yields (63–67%) under reflux conditions.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxadiazole ring or the trifluoromethyl group.
Substitution: The phenyl ring and the oxadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.
Scientific Research Applications
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The oxadiazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of this compound are compared below with analogous derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects :
- Electron-Withdrawing Groups (CF₃, Cl) : The target compound’s CF₃ group provides superior metabolic stability and membrane permeability compared to chlorine . Bis-CF₃ derivatives (e.g., ) exhibit even higher lipophilicity but may suffer from reduced solubility.
- Electron-Donating Groups (OCH₃) : Methoxy-substituted analogs (e.g., ) show diminished antibacterial activity due to reduced electrophilicity of the oxadiazole ring.
Biological Activity: Antibacterial Potential: Compounds with para-substituted CF₃ (e.g., HSGN-235 in ) demonstrate efficacy against Neisseria gonorrhoeae, suggesting the target compound may share similar mechanisms. Solubility vs. Penetration: The propanoic acid chain in the target compound balances lipophilicity (from CF₃) with aqueous solubility, a critical factor for oral bioavailability.
Structural Insights :
- Positional Isomerism : Ortho- and meta-substituted derivatives (e.g., 2-chlorophenyl or 4-fluoro-3-methylphenyl ) exhibit distinct binding profiles compared to para-substituted analogs, highlighting the importance of substituent positioning for target engagement.
Research Implications
- Drug Design: The target compound’s trifluoromethyl and propanoic acid groups make it a versatile scaffold for optimizing pharmacokinetic and pharmacodynamic properties.
- Comparative Studies : Further in vitro assays comparing IC₅₀ values against bacterial strains or enzyme targets (e.g., COX-2, kinases) are needed to validate its superiority over analogs.
Biological Activity
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a compound that belongs to the oxadiazole family, known for its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₈F₃N₃O₂
- Molecular Weight : 263.20 g/mol
Antifibrotic Properties
Recent studies have highlighted the antifibrotic potential of compounds related to oxadiazoles. For instance, a series of 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acids demonstrated significant inhibition of Rho/MRTF/SRF-mediated gene transcription with an IC₅₀ value of 180 nM. This suggests that similar compounds, including this compound, may also exhibit potent antifibrotic activity through comparable mechanisms .
Cytotoxicity and Safety Profile
Research indicates that compounds in this class show low cytotoxicity. Specifically, the aforementioned study reported no observable cytotoxic effects up to concentrations of 100 µM. This safety profile is crucial for further development as therapeutic agents .
Structure-Activity Relationship (SAR)
The trifluoromethyl group significantly influences the biological activity of oxadiazole derivatives. Studies have shown that modifications in this moiety can lead to enhanced potency against various biological targets. The SAR analysis for related compounds has revealed that the positioning and nature of substituents on the phenyl ring can dramatically affect the compound's efficacy and selectivity .
Case Study 1: In Vivo Efficacy
In vivo studies using mouse models have demonstrated that oxadiazole derivatives can effectively reduce fibrosis markers in tissues subjected to injury (e.g., bleomycin-induced dermal fibrosis). These findings underscore the potential therapeutic applications of this compound in fibrotic diseases .
Case Study 2: Pharmacokinetic Optimization
Pharmacokinetic studies on similar compounds have shown promising results regarding oral bioavailability and metabolic stability. The optimization process has led to the identification of several lead candidates with favorable pharmacokinetic profiles suitable for further clinical evaluation .
Data Table: Summary of Biological Activities
| Activity | IC₅₀ Value | Cytotoxicity | Notes |
|---|---|---|---|
| Rho/MRTF/SRF Inhibition | 180 nM | No cytotoxicity up to 100 µM | Effective in reducing gene expression related to fibrosis |
| Antifibrotic Activity | Not specified | Low cytotoxicity | Demonstrated efficacy in mouse models |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid?
- Methodology : The 1,3,4-oxadiazole core is typically synthesized via cyclization of hydrazide derivatives with carboxylic acids or their activated esters. For example:
Hydrazide Formation : React 4-(trifluoromethyl)benzohydrazide with a propanoic acid derivative (e.g., malonic acid derivatives) under reflux in ethanol.
Cyclodehydration : Use dehydrating agents like POCl₃ or PCl₅ to form the oxadiazole ring .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane).
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to theoretical predictions (e.g., trifluoromethyl group at δ ~120-130 ppm in ¹³C NMR) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M-H]⁻ ion at m/z ~344.3) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Q. What in vitro assays are suitable for preliminary biological screening?
- Approach :
- Enzyme Inhibition : Test against COX-2, 5-LOX, or kinases using fluorometric/colorimetric assays (IC₅₀ determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .
- Dosage : 1–100 μM range, 24–72 hr incubation .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s pharmacokinetic properties?
- Strategies :
- Bioisosteric Replacement : Substitute the trifluoromethyl group with chloro or methoxy groups to modulate lipophilicity (logP) .
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability .
- SAR Insights : Derivatives with electron-withdrawing groups on the phenyl ring show enhanced enzyme affinity (e.g., fluoro analogs in ).
Q. What experimental controls are critical for resolving discrepancies in biological activity data?
- Variables to Address :
- Purity : Confirm >95% purity via HPLC (impurities <5% can skew IC₅₀ values) .
- Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤0.1%) across studies .
- Cell Line Variability : Validate results across multiple cell lines (e.g., HepG2 vs. A549) .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- Workflow :
Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 PDB: 5IKT) .
MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
ADMET Prediction : Employ SwissADME to optimize solubility (ESOL) and BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
